Ancriviroc - 305792-46-5

Ancriviroc

Catalog Number: EVT-3199512
CAS Number: 305792-46-5
Molecular Formula: C28H37BrN4O3
Molecular Weight: 557.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ancriviroc is a C-C Chemokine Receptor Type 5 (CCR5) antagonist with activity against the human immunodeficiency virus, HIV-1. Ancriviroc is an orally bioavailable small molecule inhibitor of HIV-1 entry via CCR5 coreceptor interaction.
Source and Classification

Ancriviroc is classified as a CCR5 antagonist, similar to other compounds like maraviroc. It was developed through structure-based pharmacophore modeling and virtual screening techniques aimed at identifying novel inhibitors of the CCR5 receptor. This compound has been studied for its ability to selectively inhibit the CCR5 receptor, which plays a pivotal role in HIV pathogenesis and certain types of cancer .

Synthesis Analysis

The synthesis of Ancriviroc involves a multi-step organic chemical process, typically beginning with readily available starting materials. The synthesis can be optimized through various methods, including:

  • Reagents: Commonly used reagents include piperazine derivatives and other functionalized aromatic compounds.
  • Conditions: Reactions are often carried out under controlled temperatures and pressures to optimize yield and purity.
  • Techniques: Techniques such as chromatography are employed for purification, while spectroscopic methods (NMR, mass spectrometry) are used for characterization.

Specific synthetic routes may involve the formation of key intermediates that are subsequently modified through reactions such as alkylation, acylation, or cyclization to yield the final product. The exact parameters, such as reaction times and temperatures, can vary based on the specific synthetic pathway chosen .

Molecular Structure Analysis

Ancriviroc has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is typically represented as C24H30N4OC_{24}H_{30}N_4O, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.

  • Structural Features: The structure includes:
    • A piperazine ring which is crucial for receptor binding.
    • Various substituents that enhance selectivity towards the CCR5 receptor.
  • Crystallography: X-ray crystallography studies can provide insights into the three-dimensional arrangement of atoms within the molecule, revealing how it interacts with the CCR5 receptor at an atomic level .
Chemical Reactions Analysis

Ancriviroc participates in various chemical reactions that are essential for its synthesis and modification:

  • Formation Reactions: Key reactions include nucleophilic substitutions where nucleophiles attack electrophilic centers in precursor compounds.
  • Decomposition Reactions: Under certain conditions, Ancriviroc may undergo hydrolysis or oxidation, affecting its stability and activity.
  • Stability Studies: Understanding how Ancriviroc reacts under different environmental conditions (pH, temperature) is crucial for developing stable pharmaceutical formulations .
Mechanism of Action

Ancriviroc exerts its pharmacological effects primarily by binding to the CCR5 receptor on host cells. This interaction blocks the entry of HIV into these cells by preventing the virus from utilizing CCR5 as a co-receptor:

  • Binding Affinity: Studies have shown that Ancriviroc has a high binding affinity for CCR5, comparable to other known antagonists like maraviroc.
  • Inhibition Mechanism: By occupying the binding site on CCR5, Ancriviroc effectively inhibits the conformational changes necessary for viral entry .
Physical and Chemical Properties Analysis

The physical and chemical properties of Ancriviroc are critical for its development as a therapeutic agent:

  • Solubility: Ancriviroc's solubility in various solvents affects its bioavailability; studies typically assess solubility in water and organic solvents.
  • Stability: The compound's stability under physiological conditions is vital for ensuring efficacy; this includes assessments of degradation pathways.
  • Melting Point and Boiling Point: These properties help determine optimal storage conditions and formulations.

Typical values observed in studies include:

  • Melting point: approximately 150–155 °C
  • LogP (octanol-water partition coefficient): indicative of lipophilicity which influences absorption .
Applications

Ancriviroc has several potential applications in medicine:

  • HIV Treatment: As a CCR5 antagonist, Ancriviroc is being explored as a treatment option for HIV infections, particularly in patients with strains that utilize CCR5 for entry.
  • Cancer Therapy: Emerging research suggests that targeting CCR5 may also have implications in cancer therapy, particularly regarding tumor growth and metastasis due to its role in immune cell trafficking .
  • Research Tool: Ancriviroc serves as a valuable tool in pharmacological research for studying CCR5-related pathways and developing new therapeutic strategies against HIV and cancer.
Introduction: Therapeutic Significance of CCR5 Antagonism

Ancriciroc as a Paradigm Shift in Chemokine Receptor-Targeted Therapeutics

Ancriciroc exemplifies a strategic evolution from first-generation CCR5 antagonists like maraviroc. While maraviroc’s clinical utility has been limited by suboptimal blood-brain barrier (BBB) penetration and pharmacokinetic variability, Ancriciroc’s molecular design addresses these constraints through:

  • Enhanced CNS bioavailability: 3.8-fold greater brain-to-plasma ratio versus maraviroc in murine models [7]
  • Dual-pathway inhibition: Simultaneous blockade of CCL3/CCL4/CCL5 chemokine signaling and HIV-1 gp120 interactions [4]
  • Allosteric modulation: Stabilization of CCR5 conformational states that impair viral fusion without disrupting immunological functions [8]

This multi-parameter optimization enables Ancriciroc to access therapeutic niches where earlier antagonists showed limited efficacy, particularly in neurological and oncological contexts requiring robust tissue penetration.

Historical Context of HIV Entry Inhibitor Development

The chronology of CCR5 therapeutics reflects iterative pharmacological innovation:

Development EraKey AgentsTherapeutic Limitations
2003–2007Enfuvirtide (T-20)Peptidic formulation, subcutaneous administration [8]
2007–2010Maraviroc (1st oral CCR5 antagonist)Variable BBB penetration, CYP3A4 metabolism [5] [8]
2010–PresentAncriciroc (2nd gen)Designed for CNS penetration and non-viral applications [4] [7]

This progression illustrates a shift from viral entry blockade alone toward pleiotropic modulation of CCR5-mediated pathophysiology.

Rationale for CCR5 as a Therapeutic Target in Viral and Inflammatory Pathologies

CCR5’s dual role in virology and inflammation stems from its tissue-specific expression patterns:

  • HIV Pathogenesis: Serves as the primary coreceptor for R5-tropic HIV-1 strains (≥80% of transmitted viruses) [1]
  • Neurological Signaling: Neuronal CCR5 upregulation post-stroke impairs motor recovery via CREB pathway suppression [3] [9]
  • Oncogenic Microenvironments: CCR5/CCL5 autocrine loops drive metastasis in breast/prostate cancers [4] [10]
  • Inflammatory Amplification: Mediates leukocyte infiltration in cytokine storm syndromes [6] [10]

The receptor’s restricted physiological role in homeostasis – evidenced by minimal phenotypes in CCR5-Δ32 homozygotes – creates a wide therapeutic window for pharmacological blockade [10].

Properties

CAS Number

305792-46-5

Product Name

Ancriviroc

IUPAC Name

[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone

Molecular Formula

C28H37BrN4O3

Molecular Weight

557.5 g/mol

InChI

InChI=1S/C28H37BrN4O3/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3/h6-10,17,23H,5,11-16,18-19H2,1-4H3/b30-26+

InChI Key

ZGDKVKUWTCGYOA-URGPHPNLSA-N

SMILES

CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br

Synonyms

4-((4-bromophenyl)-(ethoxyimino)methyl)-1'-((2,4-dimethyl-3-pyridinyl)carbonyl)-4'-methyl-1,4'-bipiperidine N-oxide
Ancriviroc
SCH 351125
SCH-351125
SCH351125

Canonical SMILES

CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br

Isomeric SMILES

CCO/N=C(/C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)\C4=CC=C(C=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.